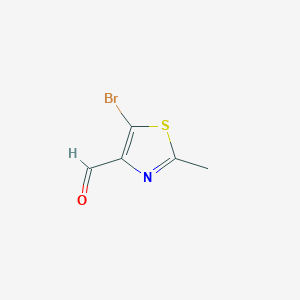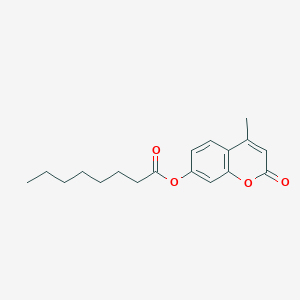
4-メチルウンベリフェリルカプリレート
概要
説明
4-メチルウンベリフェリルオクタノエートは、分子式がC18H22O4、分子量が302.36 g/molの化学化合物です 。これは、オクタノエート基と結合した4-メチルウンベリフェロンの誘導体です。 この化合物は、特にリパーゼ活性を検出するための生化学的アッセイにおいて蛍光基質として使用されていることが知られています .
科学的研究の応用
4-Methylumbelliferyl octanoate is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:
Biochemistry: Used to measure lipase activity in various biological samples.
Medicine: Employed in diagnostic assays to detect pancreatic function and related disorders.
Chemistry: Utilized in enzymatic studies to understand the kinetics and mechanisms of ester hydrolysis.
Industry: Applied in the development of biosensors and other analytical tools for detecting enzyme activity.
作用機序
4-メチルウンベリフェリルオクタノエートの主な作用機序には、リパーゼ酵素による加水分解が含まれます。酵素はエステル結合の開裂を触媒し、強い蛍光を示す4-メチルウンベリフェロンが放出されます。 この蛍光は、酵素活性を定量化するために測定できます 。 分子標的は、リパーゼ酵素の活性部位であり、基質が結合して触媒されます .
Safety and Hazards
4-Methylumbelliferyl caprylate is considered a moderate hazard . It is advised to control personal contact by wearing protective clothing and prevent spillage from entering drains or water courses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
将来の方向性
4-Methylumbelliferyl caprylate has been used in a variety of laboratory experiments, including enzymology and cell biology . It has been utilized in a fluorescence plate-based assay for quantifying esterase activity . This method allows for rapid characterization of protein samples in under three hours . The esterase activity correlated directly with polysorbate degradation and can provide valuable information on polysorbate degradation risk throughout drug development . This suggests potential future applications in the field of biopharmaceutical development .
生化学分析
Biochemical Properties
4-Methylumbelliferyl caprylate has been utilized to study the enzymatic activity of lipases, proteases, and other enzymes . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways . It is cleaved by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .
Cellular Effects
4-Methylumbelliferyl caprylate has been reported to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance in animal models . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl caprylate involves its cleavage by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Temporal Effects in Laboratory Settings
It has been used in a variety of laboratory experiments, including enzymology, cell biology, and biochemistry .
Dosage Effects in Animal Models
In animal models, 4-Methylumbelliferyl caprylate has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance
Metabolic Pathways
It is known that it is a substrate for esterase with C8 activity .
準備方法
合成ルートと反応条件
4-メチルウンベリフェリルオクタノエートは、エステル化反応によって合成できます。 一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)および4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、4-メチルウンベリフェロンとオクタノ酸を反応させることを含みます 。反応は通常、ジクロロメタンなどの有機溶媒中で還流条件下で行われます。
工業生産方法
4-メチルウンベリフェリルオクタノエートの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために、自動化された反応器と最適化された反応条件を利用して、大規模なエステル化プロセスを行うことを含みます .
化学反応の分析
反応の種類
4-メチルウンベリフェリルオクタノエートは、特にリパーゼ酵素の存在下で、主に加水分解反応を受けます。 この加水分解は、エステル結合の開裂をもたらし、4-メチルウンベリフェロンとオクタノ酸が放出されます .
一般的な試薬と条件
加水分解: 通常、穏やかな水性条件下で、リパーゼ酵素によって触媒されます。
エステル化: 還流下で有機溶媒中のDCCおよびDMAPなどの試薬が含まれます.
主な生成物
科学研究への応用
4-メチルウンベリフェリルオクタノエートは、蛍光基質としての特性により、科学研究で広く使用されています。その用途には以下が含まれます。
類似化合物との比較
4-メチルウンベリフェリルオクタノエートは、以下のような他の蛍光基質と比較できます。
4-メチルウンベリフェリルアセテート: 構造は似ていますが、オクタノエート基の代わりにアセテート基を持っています。
4-メチルウンベリフェリルブチレート: ブチレート基を含み、同様の酵素アッセイに使用されます.
4-メチルウンベリフェリルパルミテート: より長いパルミテート鎖を持ち、さまざまな状況でリパーゼ活性を検出するために使用されます.
4-メチルウンベリフェリルオクタノエートの独自性は、その特定の鎖長にあり、これは特定の基質選好を持つリパーゼ活性を検出するのに適しています .
特性
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWYQWWSCVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174718 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20671-66-3 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20671-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl caprylate help detect Salmonella?
A: 4-Methylumbelliferyl caprylate (MUCAP) is a fluorogenic substrate that can be hydrolyzed by the enzyme esterase, which is present in many bacteria, including Salmonella species. [, ] When MUCAP is cleaved by esterase, it releases 4-methylumbelliferone (4-MU), a fluorescent compound. This fluorescence can be easily detected and serves as a visual indicator of Salmonella presence. [, ]
Q2: What is the sensitivity and specificity of using MUCAP for Salmonella detection?
A: Studies have shown that MUCAP exhibits high sensitivity and specificity for Salmonella detection. Research using MUCAP identified all tested Salmonella strains, including those isolated from food samples and standard strains. [, ] While some non-Salmonella bacteria also showed a positive MUCAP reaction, these could be easily differentiated through additional tests like the oxidase test. [] One study reported a sensitivity and specificity of 97% when using MUCAP for Salmonella identification. []
Q3: Are there any limitations to using MUCAP for detecting Salmonella?
A: While MUCAP demonstrates high effectiveness in detecting most Salmonella serotypes, it might not effectively identify Salmonella typhi and Salmonella paratyphi A on Rambach agar. [] These serotypes might produce weaker or delayed acid production, impacting their visibility on this specific agar. To overcome this, a simple and rapid MUCAP fluorescence test can be employed in conjunction with Rambach agar to ensure detection of all Salmonella species within 24 hours of incubation. []
Q4: What are the advantages of using MUCAP for Salmonella detection compared to other methods?
A4: MUCAP offers several advantages for Salmonella detection:
- Speed: The MUCAP assay is rapid, providing results within minutes, compared to traditional culture-based methods that can take several days. []
- Sensitivity: MUCAP exhibits high sensitivity in detecting Salmonella, even at low concentrations. []
Q5: Can MUCAP be used in conjunction with other technologies to improve Salmonella detection?
A: Yes, researchers have explored combining MUCAP with nanotechnology for enhanced Salmonella detection. One study developed a method using iron core gold nanoparticles (ICGNPs) conjugated with Salmonella antibodies and MUCAP. [] This approach demonstrated a limit of detection of 32 Salmonella per mL, showcasing the potential of combining MUCAP with nanomaterials for highly sensitive and specific detection methods. []
Q6: Beyond Salmonella, are there other applications for MUCAP?
A: Research indicates that MUCAP's utility extends beyond solely detecting Salmonella. It is also employed in studying the kinetics of esterase activity, including neutral, acid, and base-catalyzed hydrolysis. [] This knowledge is valuable in understanding the enzyme's behavior and can be applied in various fields like biochemistry and enzymology.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


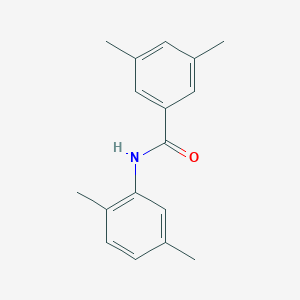
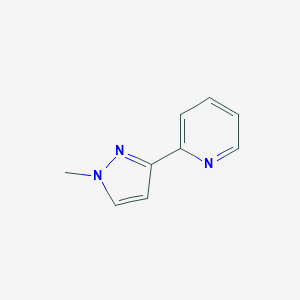

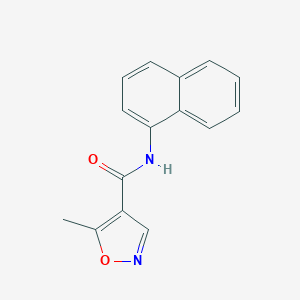
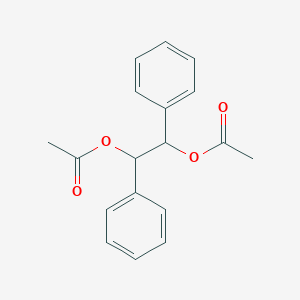
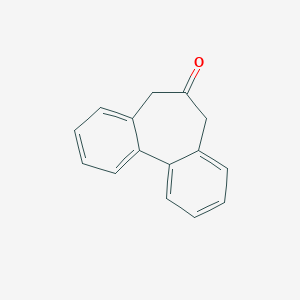

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)


![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)

